
Comparative Analysis of Nephrotoxicity: Colistin
Methanesulfonate vs. Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Colistin methanesulfonate sodium

salt

Cat. No.: B8101698 Get Quote

A comprehensive guide for researchers and drug development professionals on the differential

renal toxicity of two last-resort antibiotics.

The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of

polymyxins, namely colistin (administered as its prodrug, colistin methanesulfonate or CMS)

and polymyxin B, as crucial last-line therapeutic agents. However, their clinical utility is

significantly hampered by a high incidence of nephrotoxicity. This guide provides an objective

comparison of the nephrotoxic profiles of CMS and polymyxin B, supported by experimental

data, to aid researchers, scientists, and drug development professionals in understanding and

mitigating the renal risks associated with these antibiotics.

Clinical Evidence: A Head-to-Head Comparison of
Renal Injury
Multiple clinical studies have been conducted to compare the incidence of acute kidney injury

(AKI) between patients treated with colistin methanesulfonate and polymyxin B. The findings,

while varied across different study designs and patient populations, generally suggest a higher

risk of nephrotoxicity associated with CMS.

A prospective study by Aggarwal and Dewan (2018) found a significantly higher incidence of

nephrotoxicity in the colistin group (39.3%) compared to the polymyxin B group (11.8%)[1][2].

Similarly, another study reported that the overall incidence of renal failure was significantly
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higher in CMS-treated patients (38.3%) than in those receiving polymyxin B (12.7%)[3]. In

contrast, some retrospective analyses have reported comparable rates of AKI between the two

drugs, with one study finding incidences of 44.7% for polymyxin B and 40.0% for CMS[4].

Another study observed no significant difference in the incidence of nephrotoxicity between

CMS (59.3%) and polymyxin B (55.6%) when CMS was administered with renal dose

modification[3].

These discrepancies may be attributed to differences in dosing regimens, patient populations,

and the criteria used to define nephrotoxicity. However, a consistent theme across many

studies is the dose-dependent nature of colistin-induced nephrotoxicity[1][2].

Quantitative Comparison of Nephrotoxicity in Clinical
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Aggarwal &

Dewan

(2018)[1][2]

Prospective

Cohort
Colistin 61 39.3

Colistin was

significantly

more

nephrotoxic

than

Polymyxin B.

Polymyxin B 51 11.8

Oliveira et al.

(2016)[3]

Multicenter
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Failure)
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modification

of CMS.

Polymyxin B 54 55.6

Unraveling the Mechanisms of Polymyxin-Induced
Nephrotoxicity
The nephrotoxicity of both colistin and polymyxin B is primarily attributed to their accumulation

in the renal proximal tubular epithelial cells. This accumulation leads to a cascade of cellular

events culminating in cell death and acute tubular necrosis[5][6].

Key mechanisms implicated in polymyxin-induced kidney injury include:

Disruption of Cell Membrane Integrity: Polymyxins, with their cationic polypeptide structure,

interact with the anionic components of the cell membrane, leading to increased

permeability, cell swelling, and eventual lysis[7][8].

Oxidative Stress: The accumulation of polymyxins in renal cells triggers the production of

reactive oxygen species (ROS), leading to oxidative damage to cellular components[7].

Mitochondrial Dysfunction: Polymyxins have been shown to localize in mitochondria, leading

to impaired mitochondrial function, loss of membrane potential, and the release of pro-

apoptotic factors[9][10].

Apoptosis: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis

are activated in response to polymyxin-induced cellular stress[11].

The following diagram illustrates the proposed signaling pathways involved in polymyxin-

induced nephrotoxicity.
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Proposed signaling pathways in polymyxin-induced nephrotoxicity.

Experimental Protocols for Assessing
Nephrotoxicity
The evaluation of polymyxin-induced nephrotoxicity relies on both in vitro and in vivo

experimental models. These models are crucial for understanding the mechanisms of toxicity

and for screening new, less nephrotoxic polymyxin derivatives.

In Vitro Models
In vitro studies typically utilize cultured renal proximal tubular epithelial cell lines to assess the

direct cytotoxic effects of polymyxins.

Cell Lines:

LLC-PK1 (Pig Kidney Epithelial Cells): A well-established model for studying proximal tubule

cell function and toxicity[9][12].

HK-2 (Human Kidney Epithelial Cells): A human-derived cell line that offers a more direct

translation to clinical scenarios[13].
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Methodology:

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal

bovine serum and maintained in a humidified incubator at 37°C with 5% CO2[9].

Drug Exposure: Cells are exposed to varying concentrations of colistin methanesulfonate or

polymyxin B for specific durations (e.g., 24, 48 hours).

Assessment of Cytotoxicity:

Cell Viability Assays: (e.g., MTT, MTS) to quantify the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from

damaged cells into the culture medium, indicating loss of membrane integrity[12].

Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to detect and quantify

apoptotic cell death[7].

The following diagram outlines a typical experimental workflow for in vitro assessment of

polymyxin nephrotoxicity.
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Experimental workflow for in vitro nephrotoxicity assessment.

In Vivo Models
Animal models, primarily rodents, are instrumental in studying the systemic effects of

polymyxins on kidney function and morphology.

Animal Models:
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Rats (e.g., Wistar, Sprague-Dawley): Commonly used to model colistin-induced

nephrotoxicity[14][15][16].

Mice (e.g., C57BL/6): Also utilized to investigate the genetic and molecular aspects of

polymyxin-induced kidney injury[6][17].

Methodology:

Animal Acclimatization: Animals are acclimatized to laboratory conditions with controlled

temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and

water[15].

Drug Administration: Colistin methanesulfonate or polymyxin B is administered via clinically

relevant routes, such as intraperitoneal or intramuscular injections, at various doses and for

a specified duration (e.g., 7-15 days)[6][15][17].

Monitoring of Renal Function:

Blood Samples: Collected periodically to measure serum creatinine and blood urea

nitrogen (BUN) levels.

Urine Samples: Collected to measure urinary biomarkers of kidney injury, such as

neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1)[6].

Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and

processed for histological examination to assess for signs of tubular necrosis, inflammation,

and other pathological changes[15].

The following diagram illustrates a typical experimental workflow for in vivo assessment of

polymyxin nephrotoxicity.
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Experimental workflow for in vivo nephrotoxicity assessment.

Conclusion and Future Directions
The available evidence suggests that colistin methanesulfonate may be associated with a

higher risk of nephrotoxicity compared to polymyxin B, although this is not a universal finding

across all studies. The underlying mechanisms of renal injury are complex, involving direct

cellular toxicity, oxidative stress, and apoptosis. Standardized in vitro and in vivo models are
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essential for further elucidating these mechanisms and for the development of safer polymyxin

antibiotics.

Future research should focus on:

Prospective, randomized controlled trials to definitively compare the nephrotoxicity of CMS

and polymyxin B using standardized definitions of AKI.

Pharmacokinetic and pharmacodynamic studies to optimize dosing strategies and minimize

renal exposure.

Development of novel polymyxin derivatives with improved safety profiles.

Identification of predictive biomarkers for early detection of polymyxin-induced nephrotoxicity.

By advancing our understanding of the comparative nephrotoxicity of these critical antibiotics,

the scientific community can work towards safer and more effective treatments for multidrug-

resistant infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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